molecular formula C13H23NO3 B2528119 N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide CAS No. 2411283-81-1

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide

Numéro de catalogue B2528119
Numéro CAS: 2411283-81-1
Poids moléculaire: 241.331
Clé InChI: ZUGLIASQSXJBAT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that is involved in a variety of physiological processes, including regulation of blood flow, neurotransmitter release, and immune function. The adenosine A1 receptor is widely distributed throughout the body and is involved in the regulation of cardiovascular, respiratory, and nervous system function. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, asthma, and epilepsy.

Mécanisme D'action

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is a selective antagonist of the adenosine A1 receptor. Adenosine binds to the A1 receptor and inhibits the release of neurotransmitters such as norepinephrine and acetylcholine. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide blocks the binding of adenosine to the A1 receptor, thereby increasing the release of these neurotransmitters and producing a variety of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide are largely dependent on the specific disease being studied. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in lab experiments is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors. One limitation of using N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide is its potential toxicity at high doses, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide. One area of interest is its potential use in the treatment of chronic obstructive pulmonary disease (COPD), a progressive lung disease that affects millions of people worldwide. N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway inflammation and hyperresponsiveness in animal models of COPD, and further research is needed to determine its potential therapeutic benefits in humans. Another area of interest is the use of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Adenosine has been shown to play a role in the regulation of neuronal activity and synaptic plasticity, and N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide may have potential therapeutic benefits in these diseases. Finally, further research is needed to determine the long-term safety and efficacy of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide in humans, particularly in the treatment of chronic diseases.

Méthodes De Synthèse

The synthesis of N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide involves the reaction of 1,3-dimethyl-2-nitrobenzene with ethyl 2-bromoacetate to form 1-(2-bromoacetyl)-3,5-dimethyl-2-nitrobenzene. This compound is then reacted with oxan-4-ol in the presence of potassium carbonate to form 1-(2-bromoacetyl)-3,5-dimethyl-4-(oxan-4-yl)-2-nitrobenzene. Reduction of this compound with sodium dithionite yields the corresponding amine, which is then reacted with epichlorohydrin to form N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide.

Applications De Recherche Scientifique

N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to improve myocardial function and reduce ischemia-reperfusion injury. In asthma, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce airway hyperresponsiveness and inflammation. In epilepsy, N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide has been shown to reduce seizure activity.

Propriétés

IUPAC Name

N-[2,2-dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,7-10-3-5-16-6-4-10)9-14-12(15)11-8-17-11/h10-11H,3-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGLIASQSXJBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOCC1)CNC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.